

An In-depth Technical Guide on the Toxicity of Reactive Orange 16

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive orange*

Cat. No.: *B035452*

[Get Quote](#)

Introduction

Reactive Orange 16 (RO16) is a sulfonated azo dye extensively used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.^{[1][2][3]} Due to its chemical structure and industrial applications, there are significant environmental and health concerns regarding its potential toxicity.^{[1][3][4]} This technical guide provides a comprehensive overview of the toxicological profile of **Reactive Orange 16**, summarizing key findings from in vitro and ecotoxicological studies. The document is intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Hazard Identification and Classification

According to safety data sheets and aggregated GHS information, **Reactive Orange 16** is considered a hazardous substance.^{[5][6][7][8]} The primary hazards associated with this dye include:

- Skin Irritation: Causes skin irritation.^{[6][8]}
- Serious Eye Irritation: Causes serious eye irritation.^{[6][8]}
- Skin Sensitization: May cause an allergic skin reaction.^{[5][6][7][8]}
- Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.^[7]

- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][8]

It is important to note that while it exhibits these hazards, it is not classified as acutely toxic, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[6]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from cytotoxicity and ecotoxicity studies of **Reactive Orange 16**.

Table 1: In Vitro Cytotoxicity of **Reactive Orange 16**

Cell Line	Assay	Concentration	Cytotoxic Effect	Reference
Human Keratinocytes (HaCaT)	Flow Cytometry-Based Micronucleus Assay	1000 µg/mL	Significant increase in EMA-positive cells (cytotoxicity)	[9]
Human Liver Cells (HepaRG)	Flow Cytometry-Based Micronucleus Assay	1000 µg/mL	Cytotoxic effects observed	[9][10]

Table 2: In Vitro Genotoxicity of **Reactive Orange 16**

Cell Line	Assay	Concentration	Genotoxic Effect	Reference
Human Keratinocytes (HaCaT)	Flow Cytometry-Based Micronucleus Assay	Up to 1000 µg/mL	Not genotoxic	[9][10]
Human Liver Cells (HepaRG)	Flow Cytometry-Based Micronucleus Assay	Up to 1000 µg/mL	Not genotoxic	[9][10]

Table 3: Ecotoxicity of **Reactive Orange 16** and Its Degradation Byproducts

Test Organism	Endpoint	Reactive Orange 16	Degradation Byproducts	Reference
Vigna radiata (Mung Bean)	Germination Rate & Growth	Inhibits seed germination and plant growth	Markedly improved germination and growth	[1]
Daphnia magna (Water Flea)	Acute Toxicity (Immobilization)	Toxic	Significantly reduced toxicity	[1]
Escherichia coli	Microtoxicity	Toxic	Non-toxic metabolites	[11]

Experimental Protocols

1. In Vitro Cytotoxicity and Genotoxicity Assay (Flow Cytometry-Based Micronucleus Assay)

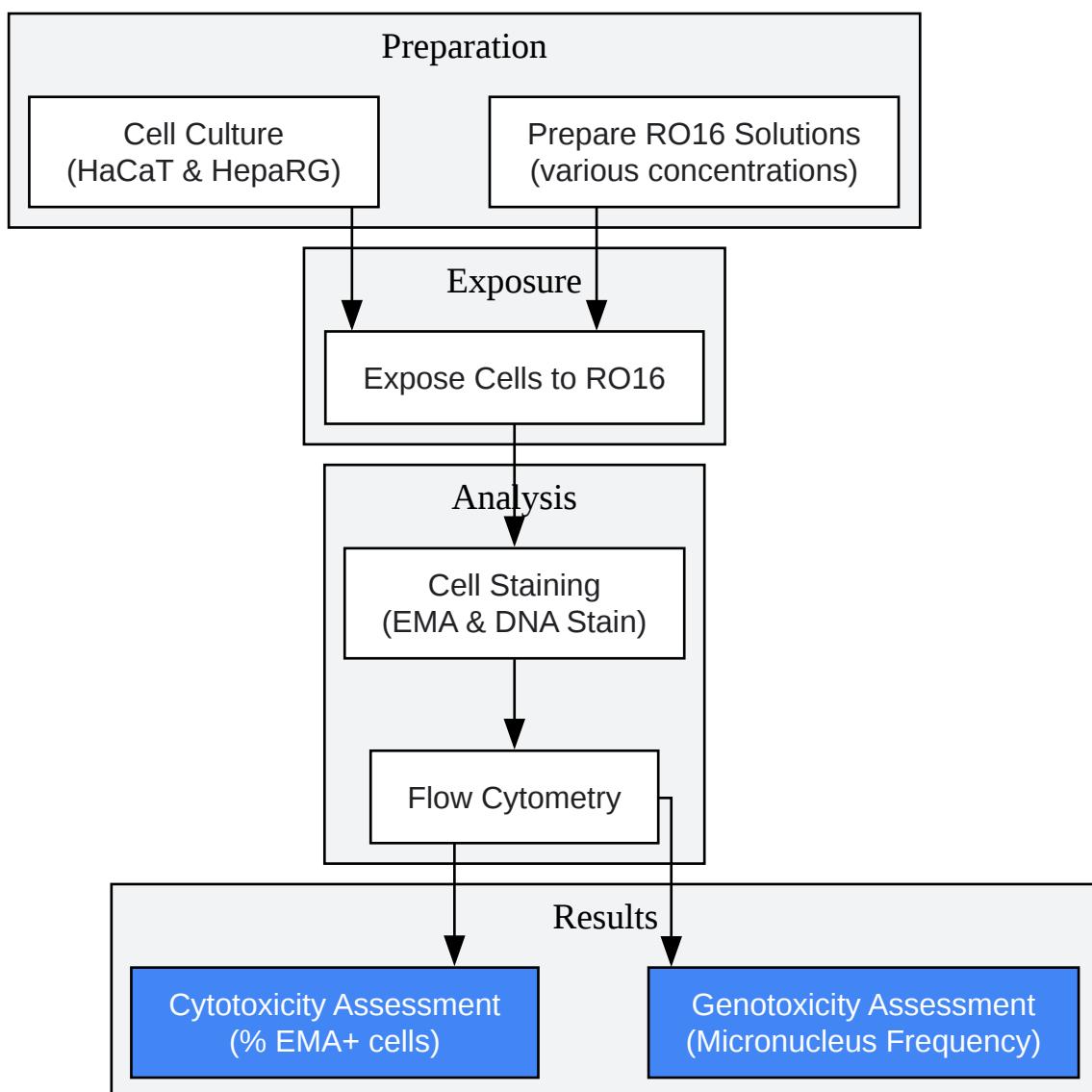
This assay was used to evaluate the cytotoxic and genotoxic potential of **Reactive Orange 16** on human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines.[9][10]

- Cell Culture: HaCaT and HepaRG cells are cultured under standard conditions to achieve a suitable confluence for the assay.

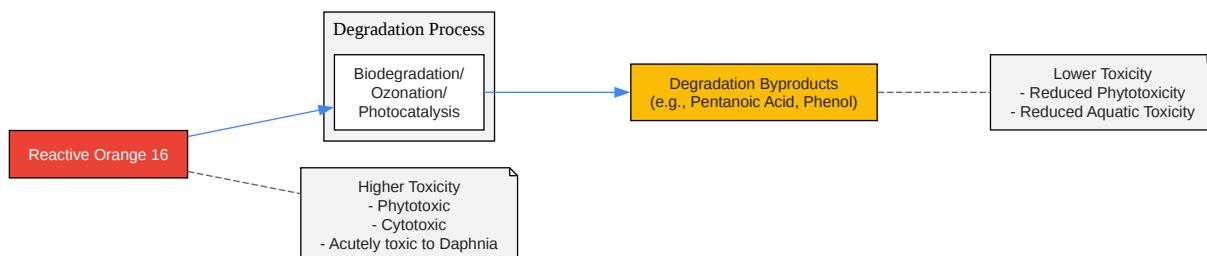
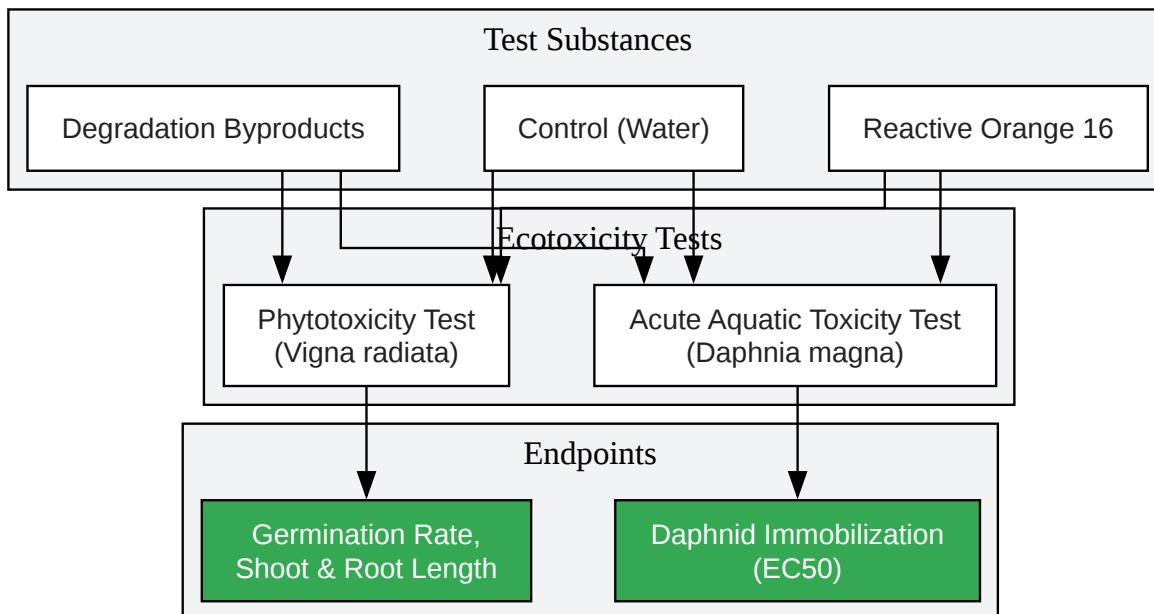
- **Exposure:** The cells are exposed to various concentrations of **Reactive Orange 16** (e.g., up to 1000 µg/mL) for a specified period. A negative control (solvent) and a positive control are included.
- **Cell Staining:** After exposure, the cells are treated with a solution containing ethidium monoazide (EMA) to differentiate between cells with intact and compromised membranes (an indicator of cytotoxicity). This is followed by a lysing solution containing a DNA stain (e.g., DAPI) to label the nuclei and micronuclei.
- **Flow Cytometry Analysis:** The stained cells are analyzed using a flow cytometer to quantify the frequency of micronuclei (an indicator of genotoxicity) and the percentage of EMA-positive cells (an indicator of cytotoxicity).
- **Data Interpretation:** The results for the treated cells are compared to the negative and positive controls to determine the cytotoxic and genotoxic effects of the substance.

2. Phytotoxicity Test with *Vigna radiata*

This test assesses the effect of a substance on seed germination and plant growth.[\[1\]](#)


- **Test Substance Preparation:** Solutions of **Reactive Orange 16** and its degradation byproducts are prepared at a specific concentration (e.g., 100 ppm). Distilled water is used as a control.
- **Experimental Setup:** A set number of *Vigna radiata* seeds are placed in petri dishes lined with filter paper.
- **Treatment:** The seeds are treated regularly with a fixed volume of the test solutions.
- **Incubation:** The petri dishes are incubated for 7 days under controlled conditions.
- **Data Collection:** After the incubation period, the germination rate, shoot length, and root length are measured and compared across the different treatment groups.

3. Acute Toxicity Test with *Daphnia magna*



This standard ecotoxicological test determines the acute toxicity of substances to the freshwater invertebrate *Daphnia magna*.^[1]

- **Test Organisms:** Young daphnids (less than 24 hours old) are used for the test.
- **Test Solutions:** A series of geometrically spaced concentrations of the test substance are prepared. A control group with no test substance is also included.
- **Exposure:** The daphnids are exposed to the test solutions for a 48-hour period.
- **Data Collection:** The number of immobilized daphnids is observed at 24 and 48 hours.
- **Data Analysis:** The results are used to calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids).

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro cytotoxicity and genotoxicity testing of **Reactive Orange 16**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. electrochemsci.org [electrochemsci.org]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. Reactive Orange 16 | C20H19N3NaO11S3 | CID 156592287 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 8. Reactive Orange 16 SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 10. The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity | Ecotoxicology and Environmental Contamination
[eec.ecotoxbrasil.org.br]
- 11. Decolorization and degradation of reactive orange 16 by *Bacillus stratosphericus* SCA1007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicity of Reactive Orange 16]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b035452#toxicity-studies-of-reactive-orange-16\]](https://www.benchchem.com/product/b035452#toxicity-studies-of-reactive-orange-16)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com